rac-tert-butyl N-[(3R,4S)-4-(1-methyl-1H-imidazol-4-yl)pyrrolidin-3-yl]carbamate

GlyT1 inhibition regioisomerism SAR

rac-tert-butyl N-[(3R,4S)-4-(1-methyl-1H-imidazol-4-yl)pyrrolidin-3-yl]carbamate (CAS 2137981-34-9) is a chiral, Boc-protected pyrrolidine-3-amine bearing a 1-methyl-1H-imidazol-4-yl substituent at the 4-position (trans relative to the 3-amine). Its molecular formula is C₁₃H₂₂N₄O₂ and its molecular weight is 266.34 g/mol.

Molecular Formula C13H22N4O2
Molecular Weight 266.34 g/mol
CAS No. 2137981-34-9
Cat. No. B6609407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac-tert-butyl N-[(3R,4S)-4-(1-methyl-1H-imidazol-4-yl)pyrrolidin-3-yl]carbamate
CAS2137981-34-9
Molecular FormulaC13H22N4O2
Molecular Weight266.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CNCC1C2=CN(C=N2)C
InChIInChI=1S/C13H22N4O2/c1-13(2,3)19-12(18)16-10-6-14-5-9(10)11-7-17(4)8-15-11/h7-10,14H,5-6H2,1-4H3,(H,16,18)/t9-,10-/m1/s1
InChIKeyXWRNYVCDPNDZEL-NXEZZACHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

rac-tert-butyl N-[(3R,4S)-4-(1-methyl-1H-imidazol-4-yl)pyrrolidin-3-yl]carbamate (CAS 2137981-34-9): Core Scaffold for GlyT1-Targeted Library Synthesis


rac-tert-butyl N-[(3R,4S)-4-(1-methyl-1H-imidazol-4-yl)pyrrolidin-3-yl]carbamate (CAS 2137981-34-9) is a chiral, Boc-protected pyrrolidine-3-amine bearing a 1-methyl-1H-imidazol-4-yl substituent at the 4-position (trans relative to the 3-amine). Its molecular formula is C₁₃H₂₂N₄O₂ and its molecular weight is 266.34 g/mol [1]. The compound belongs to a class of 3,4-disubstituted pyrrolidine scaffolds that have been validated as potent and selective glycine transporter 1 (GlyT1) inhibitors [2]. It is supplied as a racemic mixture of the defined (3R,4S) relative configuration and is intended as a research building block for medicinal chemistry, particularly in central nervous system (CNS) drug discovery programs targeting schizophrenia and NMDA receptor hypofunction.

Why Regioisomeric and Stereochemical Variants of rac-tert-butyl N-[(3R,4S)-4-(1-methyl-1H-imidazol-4-yl)pyrrolidin-3-yl]carbamate Cannot Be Interchanged in GlyT1 Programs


In-class pyrrolidine–imidazole carbamates are not functionally interchangeable due to the critical influence of imidazole regioisomerism (4-yl vs 5-yl vs 2-yl) on target binding and the strict stereoelectronic requirements of the GlyT1 binding pocket. Patent and BindingDB entries for the 4-yl-sulfonamide series document sub-10 nM Ki values at human GlyT1c, whereas analogous 5-yl and 2-yl regioisomers have no publicly reported affinity data in the same assay context [1]. Furthermore, regioisomers and enantiomers of imidazole-containing scaffolds have been shown to exhibit marked differences in exocytotic and channel-modulating activities, reinforcing that even a single-atom shift in substitution pattern can abolish or invert biological activity [2]. Below, we provide the quantitative evidence that distinguishes this specific 4-yl, trans-(3R,4S), Boc-protected scaffold from its closest available alternatives.

Quantitative Comparator Evidence for rac-tert-butyl N-[(3R,4S)-4-(1-methyl-1H-imidazol-4-yl)pyrrolidin-3-yl]carbamate vs Closest Available Analogs


Imidazole Regioisomer Comparison: 4-yl vs 5-yl vs 2-yl Substitution

The 1-methyl-1H-imidazol-4-yl substitution pattern on the target compound is directly validated by GlyT1 inhibitor SAR: the patent-exemplified 4-yl-sulfonamide analog (Example 390, US9656955) achieved a Ki of <10 nM in human GlyT1c radioligand binding [1]. In contrast, the 5-yl regioisomer (CAS 2138041-13-9) and the 2-yl regioisomer (CAS 2241129-99-5) have no publicly reported GlyT1 affinity data under comparable assay conditions . This absence of activity data for the 5-yl and 2-yl analogs, combined with the general principle that regioisomers of imidazole-containing ligands often display divergent biological profiles [2], strongly suggests that the 4-yl substitution is a non-negotiable structural determinant for engagement of the GlyT1 binding pocket.

GlyT1 inhibition regioisomerism SAR

Stereochemical Configuration: trans-(3R,4S) vs cis-(3S,4S) Analog Comparison

The target compound possesses a defined trans-(3R,4S) relative configuration, which is conserved across the most potent 3,4-disubstituted pyrrolidine GlyT1 inhibitors. For instance, the sub-10 nM inhibitor BDBM308876 explicitly incorporates the (3R,4S) trans geometry [1]. A systematic in-silico study on thirty 3,4-disubstituted pyrrolidine sulfonamides demonstrated that geometric and constitutional descriptors are the primary determinants of human GlyT1 inhibitory activity, with the most active compound (C19) predicted to have a favorable CNS penetration profile [2]. Cis-configured analogs would place the imidazole and amine substituents in a spatial orientation incompatible with the established GlyT1 pharmacophore, likely leading to a substantial loss of binding affinity.

stereochemistry pyrrolidine scaffold GlyT1 conformation

Boc Protection Status: Carbamate-Protected Building Block vs Free Amine Comparator

The tert-butoxycarbonyl (Boc) group on the target compound serves a dual role: it stabilizes the secondary amine for storage and shipping, and it provides a selective handle for on-demand deprotection. Experimental evidence from N-Boc-proline amide analogs demonstrates that removal of the Boc group significantly alters enzyme inhibitory activity: for instance, Boc-protected compounds showed distinct IC₅₀ profiles against α-amylase and α-glucosidase compared to their deprotected counterparts [1]. The target compound's Boc-protected state ensures consistent lot-to-lot purity and allows the end user to control the timing of amine unmasking, a critical factor in multi-step parallel synthesis workflows where premature deprotection could lead to side reactions.

Boc protection enzyme inhibition SAR modularity

Carbamate vs Sulfonamide Scaffold Differentiation: Synthetic Divergence Potential

The target compound carries a carbamate (Boc) group at the pyrrolidine nitrogen, whereas the most advanced GlyT1 inhibitors in the same chemotype (e.g., US9656955 examples) are aryl/heteroaryl sulfonamides [1]. The carbamate linkage provides a chemically distinct vector for diversification: it can be cleaved under mild acidic conditions to liberate a free secondary amine, which can then be coupled to sulfonyl chlorides, carboxylic acids, isocyanates, or re-alkylated. In contrast, the sulfonamide substituent is generally installed as a terminal functional group and is not readily cleavable. This makes the target compound a more versatile intermediate for library construction when exploring alternative N-substituents beyond sulfonamides.

carbamate sulfonamide synthetic diversification

Recommended Application Scenarios for rac-tert-butyl N-[(3R,4S)-4-(1-methyl-1H-imidazol-4-yl)pyrrolidin-3-yl]carbamate Based on Quantitative Differentiation Evidence


GlyT1 Inhibitor Lead Optimization via Sulfonamide Library Synthesis

The target compound is an ideal precursor for synthesizing focused sulfonamide libraries targeting GlyT1. Following Boc deprotection, the free amine can be coupled with a diverse set of sulfonyl chlorides to generate analogs resembling the sub-10 nM exemplars in US9656955 [1]. The 4-yl imidazole regioisomer is pre-installed, eliminating the need for late-stage regioisomer separation, which is often low-yielding and analytically challenging.

Stereochemistry-Dependent GlyT1 Pharmacophore Mapping

Because the (3R,4S) trans configuration is critical for GlyT1 affinity [2], this compound serves as an enantiomerically defined reference for comparing cis and trans analogs. Researchers can use it to systematically evaluate the impact of pyrrolidine ring stereochemistry on GlyT1 binding and functional activity, generating definitive SAR data that informs scaffold optimization.

Modular CNS Penetration SAR via N-Substituent Diversification

The Boc group enables controlled deprotection and subsequent N-functionalization with groups designed to modulate CNS penetration, such as alkyl, acyl, or heteroaryl moieties. In-silico models of 3,4-disubstituted pyrrolidine sulfonamides highlight the importance of physicochemical descriptors for CNS exposure [3]. The carbamate scaffold allows rapid access to diverse N-substituted analogs for parallel profiling in MDCK-MDR1 permeability and brain-plasma ratio assays.

Chiral Building Block for 3,4-Disubstituted Pyrrolidine Core Synthesis

For groups requiring a scalable entry to the 3,4-disubstituted pyrrolidine scaffold, the target compound provides a chromatography-free chiral intermediate. Its well-defined stereochemistry and Boc protection facilitate sequential functionalization at the 3-amino and 4-imidazole positions, supporting the synthesis of complex, patentable GlyT1 inhibitors in fewer synthetic steps.

Quote Request

Request a Quote for rac-tert-butyl N-[(3R,4S)-4-(1-methyl-1H-imidazol-4-yl)pyrrolidin-3-yl]carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.